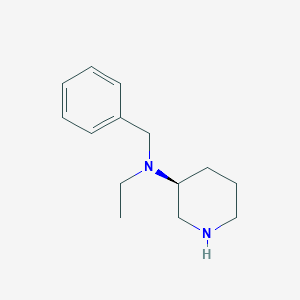

Benzyl-ethyl-(S)-piperidin-3-yl-amine

Description

Significance of the Piperidine (B6355638) Scaffold in Contemporary Chemical Biology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and is often described as a "privileged scaffold". researchgate.net This designation stems from its frequent appearance in the structures of both natural products and synthetic pharmaceuticals. researchgate.netnih.gov Piperidine and its derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub

The prevalence of the piperidine scaffold is due to several advantageous properties. Its saturated, non-planar structure allows for the introduction of substituents in well-defined three-dimensional orientations, which is crucial for specific interactions with biological targets like enzymes and receptors. researchgate.netresearchgate.net The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it often plays a key role in the molecule's solubility and pharmacokinetic profile. nih.gov The piperidine framework is found in numerous FDA-approved drugs, highlighting its importance to the pharmaceutical industry. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Structural Relevance |

|---|---|---|

| Methylphenidate | CNS Stimulant | Contains a 2-substituted piperidine ring. |

| Donepezil | Acetylcholinesterase Inhibitor | Features an N-benzylpiperidine moiety. encyclopedia.pub |

| Haloperidol | Antipsychotic | A classic example of a 4-substituted piperidine. |

| Fentanyl | Opioid Analgesic | Contains a piperidine ring central to its structure. |

| Niraparib | Anticancer (PARP inhibitor) | Utilizes a chiral 3-substituted piperidine. nih.gov |

| Alogliptin (B1666894) | Antidiabetic (DPP-IV inhibitor) | Synthesized from a chiral 3-aminopiperidine precursor. rsc.org |

This table presents a selection of drugs to illustrate the diversity of applications for the piperidine scaffold.

Overview of (S)-Piperidin-3-yl Amine Derivatives in Research Contexts

Chiral 3-aminopiperidines, particularly the (S)-enantiomer, are highly valuable building blocks in synthetic and medicinal chemistry. beilstein-journals.org These intermediates are precursors for a number of biologically active compounds, most notably for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type II diabetes, such as alogliptin and linagliptin. rsc.orgbeilstein-journals.org The synthesis of enantiomerically pure 3-aminopiperidine is a significant area of research, with methods including the resolution of racemic mixtures, synthesis from chiral precursors, and asymmetric synthesis from prochiral ketones. nih.govbeilstein-journals.org

Biocatalytic methods using enzymes like ω-transaminases have emerged as a more sustainable and direct approach to produce these chiral amines with high enantiomeric excess. beilstein-journals.org Other enzymatic cascade reactions have also been developed to synthesize semi-protected 3-aminopiperidines from readily available amino acids, avoiding harsh reagents and potential racemization of intermediates. rsc.org The demand for efficient and stereoselective routes to these compounds underscores their importance as core structures in valuable pharmaceutical drugs. rsc.orgwipo.int

Historical Development of Benzyl (B1604629) and Ethyl Substitutions on Piperidine Cores in Pharmaceutical Science

The functionalization of the piperidine nitrogen has been a long-standing strategy in pharmaceutical science to modulate a compound's properties.

The N-benzyl group is a particularly common motif in drug discovery. nih.gov Its inclusion can serve multiple purposes. Structurally, the benzyl group is a versatile handle used to fine-tune physicochemical properties. researchgate.net The aromatic ring can engage in crucial cation-π and π-π interactions with amino acid residues in a target protein's binding site, enhancing affinity and potency. researchgate.net Furthermore, the tertiary nitrogen of the N-benzylpiperidine (N-BP) fragment can be protonated to form a salt, which often improves a compound's solubility. researchgate.net A prominent example is Donepezil, an Alzheimer's drug, which features an N-benzylpiperidine core. encyclopedia.pub Research on simpler molecules like 2-benzylpiperidine (B184556) and 4-benzylpiperidine (B145979) has explored their activity as monoamine reuptake inhibitors or releasing agents, further establishing the role of this substitution pattern in neuropharmacology. wikipedia.orgwikipedia.org

The N-ethyl group represents a simple alkyl substitution. In medicinal chemistry, small alkyl groups like ethyl are often used to explore the steric and electronic requirements of a binding pocket and to optimize metabolic stability. While less functionally complex than a benzyl group, the ethyl substituent can influence a molecule's lipophilicity and basicity. The parent compound, 1-ethylpiperidine, is commercially available and used in organic synthesis as a base and as a reagent in reactions such as stereoselective aldol (B89426) condensations. chemicalbook.comsigmaaldrich.com

The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869, marking the beginning of an era where chemists would systematically modify chemical structures to create new therapeutic agents. nih.gov The practice of altering natural compounds or building new ones from simple organic chemicals derived from sources like coal tar became central to the nascent pharmaceutical industry. nih.gov The addition of substituents like benzyl and ethyl groups to scaffolds such as piperidine is a direct continuation of this foundational principle of medicinal chemistry.

Research Landscape Surrounding Tertiary Amine Functionalities on Chiral Piperidine Rings

The combination of a tertiary amine and a chiral piperidine ring creates a powerful structural element for designing highly specific and active molecules. thieme-connect.comthieme-connect.com The tertiary amine functionality is a key feature in a vast number of biologically active molecules. news-medical.net

Physicochemical and Pharmacokinetic Impact: The nitrogen of a tertiary amine is basic and can be protonated at physiological pH. This positive charge can form strong ionic bonds with negatively charged residues (e.g., aspartate or glutamate) in a receptor binding site. unina.it This ionization also significantly impacts water solubility, which is a critical factor for drug delivery and bioavailability. nih.gov In some advanced drug delivery systems, tertiary amines are used as pH-responsive elements; in the acidic environment of a tumor or endosome, the amine becomes protonated, triggering the release of a therapeutic agent. dovepress.com

Role in Molecular Recognition and Selectivity: Placing a tertiary amine on a chiral scaffold like (S)-piperidin-3-yl-amine fixes its orientation in three-dimensional space. This stereochemical control is vital for achieving selectivity for a specific biological target. researchgate.netthieme-connect.com Introducing chirality can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects. researchgate.netthieme-connect.com For instance, research has shown that introducing a chiral center on a piperidine ring can dramatically increase a compound's selectivity for its intended target over other related proteins. thieme-connect.com The precise positioning of the amine and its substituents (in this case, benzyl and ethyl) allows for optimized interactions within a chiral binding pocket, a fundamental principle of modern drug design. thieme-connect.comunina.it

Structure

3D Structure

Properties

IUPAC Name |

(3S)-N-benzyl-N-ethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJKVHDLTQTDQO-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1)[C@H]2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in Synthesis and Biological Relevance

Impact of (S)-Configuration at the Piperidin-3-yl Position on Molecular Recognition

The (S)-configuration at the 3-position of the piperidine (B6355638) ring in Benzyl-ethyl-(S)-piperidin-3-yl-amine is fundamental to its molecular recognition by biological targets. This specific arrangement dictates the molecule's conformation and the spatial presentation of its functional groups—the benzyl (B1604629), ethyl, and amine moieties. This, in turn, influences how the molecule fits into the binding pockets of receptors and enzymes.

The piperidine scaffold is a prevalent feature in numerous biologically active compounds, and its stereochemistry is known to be crucial for receptor affinity and selectivity. nih.govnih.gov For instance, studies on various piperidine derivatives have demonstrated that enantiomers can exhibit significantly different potencies and even different pharmacological effects. nih.gov This is attributed to the principle of chiral recognition, where biological macromolecules, themselves chiral, preferentially interact with one enantiomer over the other. The (S)-configuration of this compound likely facilitates a more favorable or specific set of interactions—such as hydrogen bonding, hydrophobic interactions, and van der Waals forces—with its biological target, leading to its observed activity. The precise geometry imposed by the (S)-center ensures an optimal orientation of the benzyl and ethyl groups for binding, which would differ significantly from its (R)-enantiomer.

Table 1: Key Structural Features and Their Potential Impact on Molecular Recognition

| Feature | Description | Potential Impact on Molecular Recognition |

|---|---|---|

| (S)-Configuration | The specific stereochemistry at the C3 position of the piperidine ring. | Determines the spatial orientation of substituents, leading to stereospecific interactions with chiral biological targets. |

| Piperidine Ring | A six-membered heterocyclic amine. | A common scaffold in pharmaceuticals that often serves as a key element for receptor binding. nih.gov |

| N-Benzyl Group | A benzyl substituent on the piperidine nitrogen. | Can engage in hydrophobic and aromatic interactions within a receptor binding pocket. |

| N-Ethyl Group | An ethyl substituent on the piperidine nitrogen. | Contributes to the lipophilicity and steric profile of the molecule. |

| 3-Amino Group | The primary amine at the C3 position. | Can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule in a binding site. |

Enantioselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure compounds like this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create the desired (S)-enantiomer directly. Several methods have been developed for the enantioselective synthesis of substituted piperidines. nih.govnih.govacs.orgresearchgate.net These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine (B92270) derivatives with boronic acids have been shown to produce enantioenriched 3-substituted piperidines with high yields and excellent enantioselectivity. nih.govacs.org Another strategy is the use of enzymatic reactions, which can offer high stereoselectivity under mild conditions.

Chiral Resolution: This method involves the separation of a racemic mixture of the N-benzyl-N-ethylpiperidin-3-amine into its individual (S) and (R) enantiomers. Common techniques for chiral resolution include:

Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral resolving agent, such as a chiral acid like di-benzoyl-L-tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.govcapes.gov.br The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and purification. Cellulose-based CSPs are often effective for resolving piperidine derivatives. nih.gov

Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. rsc.orgnih.gov One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. For instance, kinetic resolution of piperidines has been achieved through enantioselective acylation using chiral catalysts. nih.gov

Table 2: Comparison of Chiral Synthesis and Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enantioselective Synthesis | Direct formation of the desired enantiomer using chiral catalysts or auxiliaries. nih.govnih.govacs.orgresearchgate.net | High efficiency, potentially fewer steps. | Development of a suitable catalytic system can be challenging. |

| Chiral Resolution (Diastereomeric Salts) | Formation and separation of diastereomeric salts with a chiral resolving agent. google.com | Well-established and often scalable. | The theoretical maximum yield for the desired enantiomer is 50%. |

| Chiral Chromatography (HPLC) | Separation of enantiomers based on differential interactions with a chiral stationary phase. nih.govcapes.gov.br | High purity separation, applicable to a wide range of compounds. | Can be expensive for large-scale production. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. rsc.orgnih.gov | Can provide access to highly enantioenriched material. | The theoretical maximum yield for the desired enantiomer is 50%. |

Stereochemical Purity Assessment in Research Compounds

Ensuring the stereochemical purity of this compound is crucial for research, as the presence of the corresponding (R)-enantiomer could lead to misleading biological data. Several analytical techniques are employed to determine the enantiomeric excess (ee) of a chiral compound:

Chiral High-Performance Liquid Chromatography (HPLC): As mentioned for resolution, chiral HPLC is also a primary method for assessing enantiomeric purity. nih.govcapes.gov.br By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to determine enantiomeric excess. daneshyari.comrsc.orgacs.org These agents interact with the enantiomers to form diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its concentration and enantiomeric excess. nih.gov

Influence of Stereochemistry on Biological Interactions and Target Specificity

The stereochemistry of a ligand is a critical factor in its interaction with biological targets, influencing both its affinity and selectivity. nih.govnih.govnih.govwikipedia.orgmdpi.com In the case of this compound, the (S)-configuration is expected to play a definitive role in its biological profile.

The precise spatial arrangement of the benzyl, ethyl, and amine groups, dictated by the (S)-stereocenter, determines how the molecule presents itself to a receptor's binding site. This can be likened to a "lock and key" or "hand in glove" model, where only one enantiomer (the "key" or "glove") fits optimally into the chiral binding pocket of the biological target. This optimal fit maximizes the favorable intermolecular interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, leading to a higher binding affinity and, consequently, greater biological potency.

Furthermore, stereochemistry can influence selectivity for different receptor subtypes. A molecule may bind to multiple receptors, but its affinity for each can be significantly affected by its stereochemistry. The (S)-enantiomer of this compound may exhibit high affinity for a specific receptor while the (R)-enantiomer may bind more weakly to the same receptor or even show a preference for a different receptor, leading to a different pharmacological profile. This principle is well-documented for various piperidine-based monoamine transporter inhibitors and other CNS-active agents. wikipedia.org

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of the Chemical Compound

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of Benzyl-ethyl-(S)-piperidin-3-yl-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its constitution and stereochemistry.

In a hypothetical ¹H NMR spectrum, specific proton signals would be expected to appear at distinct chemical shifts (δ), measured in parts per million (ppm). The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the molecular fragments. For instance, the aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (around 7.2-7.5 ppm). The methylene (B1212753) protons of the benzyl and ethyl groups would exhibit characteristic signals, likely as singlets or quartets, respectively. The protons on the piperidine (B6355638) ring would present more complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and amine-substituted carbons.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity between the benzyl, ethyl, and piperidinyl moieties.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.65 | Singlet | 2H | Benzyl methylene protons (CH₂-Ph) |

| 2.90-3.10 | Multiplet | 1H | Piperidine proton (CH-N) |

| 2.50-2.80 | Multiplet | 2H | Ethyl methylene protons (CH₂-CH₃) |

| 1.50-2.00 | Multiplet | 6H | Piperidine methylene protons |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 139.5 | Quaternary aromatic carbon (C-CH₂) |

| 129.0 | Aromatic methine carbons (CH) |

| 128.5 | Aromatic methine carbons (CH) |

| 127.0 | Aromatic methine carbons (CH) |

| 58.0 | Piperidine methine carbon (CH-N) |

| 54.0 | Benzyl methylene carbon (CH₂-Ph) |

| 48.0 | Ethyl methylene carbon (CH₂-CH₃) |

| 45.0 | Piperidine methylene carbon (CH₂-N) |

| 30.0 | Piperidine methylene carbon |

| 25.0 | Piperidine methylene carbon |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic benzyl group would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl and piperidine groups would be observed in the 2850-2960 cm⁻¹ region. A key feature would be the C-N stretching vibrations of the tertiary amine in the piperidine ring and the secondary amine, which would likely appear in the 1000-1250 cm⁻¹ range. The presence of the aromatic ring would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₄H₂₂N₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the benzyl group, resulting in a prominent peak at m/z 91 (the tropylium (B1234903) ion), and the loss of the ethyl group. Fragmentation of the piperidine ring would also produce a characteristic pattern of ions.

Chromatographic Techniques for Purity and Identity Determination

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of the purity of this compound and confirming its identity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. By using a suitable stationary phase (e.g., C18) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a modifier), the compound can be separated from any impurities or starting materials.

A UV detector is commonly used in HPLC, and the aromatic benzyl group in the target molecule would allow for sensitive detection. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Chiral HPLC, using a chiral stationary phase, would be crucial for determining the enantiomeric excess of the (S)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC), it can be derivatized to increase its volatility. For example, acylation of the secondary amine could produce a less polar and more volatile derivative.

GC-MS combines the separation power of GC with the detection capabilities of MS. The derivatized compound would be separated from any volatile impurities on a GC column. The mass spectrometer would then provide a mass spectrum for the eluting compound, allowing for its positive identification by matching the spectrum with a known standard or by interpreting the fragmentation pattern. This technique is highly sensitive and can be used to detect and identify trace impurities.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical technique provides precise information regarding bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and the absolute stereochemistry of its chiral centers. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases as of this writing, analysis of closely related piperidine derivatives allows for a detailed projection of its likely structural features.

The primary goals of an X-ray crystallographic analysis of this compound would be to:

Unambiguously confirm the (S)-configuration at the C3 stereocenter.

Determine the preferred conformation of the piperidine ring.

Characterize the spatial orientation of the substituents on the piperidine ring.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules like this compound, the determination of the absolute configuration is often achieved through the use of anomalous dispersion, a technique that is particularly effective if the crystal contains a heavier atom.

Expected Conformational Analysis

Based on extensive studies of substituted piperidine rings, the piperidine core of this compound is expected to adopt a chair conformation, as this arrangement minimizes both angle strain and torsional strain. In this conformation, the substituents at each carbon atom can be classified as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For the (S)-enantiomer, the bulky N-benzyl-N-ethylamine substituent at the C3 position would be expected to preferentially occupy an equatorial position. This orientation minimizes sterically unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C5 position of the piperidine ring, leading to a more stable conformation.

Hypothetical Crystallographic Data

Should a single crystal of this compound be successfully grown and analyzed, the crystallographic data would be presented in a standardized format. The following tables are illustrative examples of the type of data that would be obtained.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound. This table is for illustrative purposes only and does not represent experimentally determined data.

| Parameter | Value |

| Empirical formula | C₁₄H₂₂N₂ |

| Formula weight | 218.34 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5... |

| b (Å) | 10.2... |

| c (Å) | 14.1... |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1215... |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.19... |

| Absorption coefficient (mm⁻¹) | 0.07... |

| F(000) | 480 |

| Theta range for data collection (°) | 2.0 to 26.0 |

| Reflections collected | 12450 |

| Independent reflections | 2380 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Absolute structure parameter | 0.0(1) |

Table 2: Hypothetical Selected Bond Lengths and Torsion Angles for this compound. This table is for illustrative purposes only and does not represent experimentally determined data.

| Bond/Torsion Angle | Length (Å) / Angle (°) |

| N1-C2 | 1.46... |

| C3-N2 | 1.47... |

| N2-C(ethyl) | 1.45... |

| N2-C(benzyl) | 1.46... |

| C2-C3-C4-C5 | -55.6... |

| N1-C2-C3-N2 | 48.2... |

| C(ethyl)-N2-C3-C4 | 175.3... |

| C(benzyl)-N2-C3-C2 | -65.1... |

The data in these hypothetical tables would provide definitive proof of the structure. The space group (e.g., P2₁2₁2₁) would confirm that the crystal is chiral and non-centrosymmetric. The Flack parameter, or absolute structure parameter, would be close to zero, confirming the (S)-configuration at the C3 chiral center. The torsion angles within the piperidine ring would confirm a chair conformation, and the torsion angles involving the substituents would define their equatorial or axial positioning.

While direct experimental data for this compound is not currently available, the principles of X-ray crystallography and the analysis of related structures provide a strong basis for predicting its solid-state structure. Such an analysis would be indispensable for unequivocally establishing its absolute stereochemistry and conformational preferences.

Pharmacological Characterization and Biological Target Identification of Benzyl Ethyl S Piperidin 3 Yl Amine Analogues

In Vitro Receptor Binding and Functional Assays

Monoamine Transporters (Dopamine, Serotonin (B10506), Norepinephrine (B1679862) Transporters)

Analogues featuring the piperidine (B6355638) core have been extensively studied as ligands for monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.

Dopamine (B1211576) Transporter (DAT): A series of cis-3,6-disubstituted piperidine derivatives were synthesized and evaluated for their affinity to DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.gov These compounds were tested by measuring their ability to compete with the binding of specific radioligands. One of the most potent compounds, an enantiomer designated S,S-(-)-19a, demonstrated a high affinity for DAT with an IC50 value of 11.3 nM. nih.gov This particular analogue showed greater selectivity for DAT over both SERT and NET when compared to the reference compound GBR 12909. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring, particularly with electron-withdrawing groups, were important for DAT potency. nih.gov

Serotonin Transporter (SERT): In a study of multitarget ligands, a series of 2,3-dihydro-benzo nih.govnih.govoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides and related benzamides were synthesized and tested for their affinity at SERT, the dopamine D2 receptor, and monoamine oxidase-A (MAO-A). nih.gov All tested compounds showed nanomolar affinity for SERT, with some displaying Ki values between 5 and 10 nM. The study highlighted that the presence of a fluorine atom on the indole (B1671886) moiety could significantly influence the binding mode and potency. nih.gov Additionally, conformationally constrained 3-(piperidin-3-yl)-1H-indole derivatives have been recognized as effective for optimizing activity and selectivity for SERT inhibitors. nih.gov

Norepinephrine Transporter (NET): The same study on cis-3,6-disubstituted piperidine derivatives that showed high DAT affinity also evaluated binding to NET. nih.gov While specific IC50 values for NET were not detailed for all compounds, the lead compound S,S-(-)-19a was noted for its selectivity for DAT over NET, implying a comparatively lower affinity for the norepinephrine transporter. nih.gov

Table 1: In Vitro Activity of Piperidine Analogues at Monoamine Transporters

| Compound Class | Target | Key Finding | Value | Reference |

|---|---|---|---|---|

| cis-3,6-disubstituted piperidine | DAT | High affinity and selectivity | IC50 = 11.3 nM | nih.gov |

| 3-indolylpropyl-piperazinyl-ethanamides | SERT | High affinity | Ki = 5-10 nM | nih.gov |

Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)

N-benzylpiperidine derivatives have been designed and investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease.

Acetylcholinesterase (AChE): A series of N-benzylpiperidine carboxamide derivatives were synthesized based on a lead compound that had an IC50 of 0.03 µM against AChE. nih.gov By replacing an ester linker with a more stable amide linker, researchers developed new analogues. The most active of these, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, yielded an IC50 value of 0.41 µM. nih.gov In another study, rationally designed N-benzyl-piperidine derivatives were evaluated, with the most potent compound (derivative 4a) showing an AChE inhibition IC50 of 2.08 µM. nih.gov

Butyrylcholinesterase (BChE): The same N-benzyl-piperidine derivative (4a) also demonstrated inhibitory activity against BChE, with an IC50 of 7.41 µM, highlighting it as a dual inhibitor. nih.gov Further research into methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls showed that replacing the pyridinium ring with a non-quaternary piperidine ring could maintain dual AChE/BChE inhibition. acs.org Modifications to the benzyl (B1604629) moiety, such as adding chloro or fluoro groups, were found to boost BChE inhibition. acs.org

Table 2: Cholinesterase Inhibition by Piperidine Analogues

| Compound Class | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| N-benzylpiperidine carboxamides | AChE | 0.41 µM | nih.gov |

| N-benzyl-piperidine derivatives | AChE | 2.08 µM | nih.gov |

| BChE | 7.41 µM | nih.gov |

Sigma Receptors (σ1R and σ2R)

Piperidine and its derivatives are recognized as important scaffolds for developing ligands with high affinity for sigma receptors, which are implicated in various central nervous system functions.

Sigma-1 Receptor (σ1R): A screening of piperidine/piperazine-based compounds identified a potent σ1R agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, with a high affinity Ki value of 3.2 nM. rsc.orgrsc.org Studies on phenoxyalkylpiperidines showed that a 4-methyl substitution on the piperidine ring conferred optimal interaction with the σ1R subtype, with Ki values ranging from 0.89 to 1.49 nM. uniba.it It has been noted that the piperidine moiety is a key structural element for achieving dual affinity at histamine (B1213489) H3 and σ1 receptors. nih.gov

Sigma-2 Receptor (σ2R): While many compounds bind to both sigma receptor subtypes, structural modifications can confer selectivity. nih.gov In a series of phenoxyalkylpiperidines, most compounds recorded moderate to low affinity for σ2R (Ki values from 52.3 to 809 nM), demonstrating that the phenoxy portion connected to the piperidine moiety is an optimal scaffold for selecting σ1R over σ2R binding. uniba.it However, some derivatives, particularly those with a phenylacetamide moiety, showed a preferential affinity for σ2R. unict.it

Table 3: Sigma Receptor Affinity of Piperidine Analogues

| Compound Class | Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| Piperidine/piperazine-based | σ1R | 3.2 nM | rsc.orgrsc.org |

| Phenoxyalkylpiperidines | σ1R | 0.89 - 1.49 nM | uniba.it |

| Phenoxyalkylpiperidines | σ2R | 52.3 - 809 nM | uniba.it |

Dipeptidyl Peptidase IV (DPP IV) Inhibition

Analogues containing the piperidine ring have been evaluated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes therapy. mdpi.comlookchem.com In a study designing new DPP-IV inhibitors, a 4-benzylpiperidine (B145979) derivative was synthesized and tested. oatext.com This compound exhibited an IC50 of 1.6 µM. Another derivative, 4-amino-1-benzylpiperidine, was less potent, with an IC50 of 4 µM. oatext.com Further research has explored linking the (R)-piperidin-3-amine moiety to other heterocyclic systems, such as purine-2,6-diones, leading to potent DPP-IV inhibitors with IC50 values as low as 36 nM. researchgate.net

Lysine Specific Demethylase 1 (LSD1) Inhibition

Derivatives of piperidine have been incorporated into structures designed to inhibit Lysine Specific Demethylase 1 (LSD1), an epigenetic target investigated for cancer therapy. While many potent LSD1 inhibitors are based on tranylcypromine, a styrenylcyclopropylamine scaffold has also been developed. nih.gov Research into optically pure lysine-PCPA conjugates, where PCPA (trans-2-phenylcyclopropylamine) is a known LSD1 inhibitor, has shown that stereochemistry plays a crucial role in inhibitory activity. nih.gov The interaction of aromatic groups with hydrophobic pockets and the formation of hydrogen bonds are key determinants of potency. nih.gov

Other Relevant Enzyme and Receptor Targets

The versatile piperidine scaffold has been incorporated into inhibitors for a variety of other targets:

Aromatase: 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been synthesized as aromatase inhibitors. nih.gov The cyclohexyl derivative showed an IC50 of 0.3 µM, and its (+)-enantiomer was found to be a 240-fold more potent inhibitor than the reference drug aminoglutethimide. nih.gov Further studies on 3-alkylated derivatives confirmed that these compounds are strong inhibitors of human placental aromatase, with one derivative being 93-fold stronger than aminoglutethimide. drugbank.comacs.org

Soluble Epoxide Hydrolase (sEH): Piperidine-based ureas were among the first series of potent sEH inhibitors developed. nih.gov Optimization of a lead compound identified through high-throughput screening led to the discovery of sub-nanomolar amide non-urea inhibitors of human sEH. lsu.edu

Glycine (B1666218) Transporter 1 (GlyT1): 3-Amido-3-aryl-piperidines were identified as a novel class of GlyT1 inhibitors. The initial lead compound displayed a promising GlyT1 potency with an IC50 of 140 nM in a glycine uptake assay. nih.gov SAR studies revealed that N-benzylation of the piperidine nitrogen practically abolished potency, suggesting that a certain level of basicity is required for activity. nih.gov

Tyrosinase: A set of piperidine amides of benzoic and cinnamic acid derivatives were reported as tyrosinase inhibitors. acs.orgnih.gov The most potent benzylpiperidine analogue showed a pIC50 of 4.99 in the monophenolase assay. acs.org Computational studies have further explored arylpiperidine derivatives as tyrosinase inhibitors, noting their stability within the enzyme's active site. preprints.org

Trypanothione Reductase (TR): In a high-throughput screening campaign, compounds containing an aryl/alkyl piperidine group were identified as TR inhibitors. nih.gov One thiourea-containing piperidine showed a TR-inhibitory potency with an IC50 of 1 µM. nih.gov Another piperidine derivative was identified as a mixed inhibitor with a Ki of 6.2 µM. researchgate.net

Cellular Assays for Biological Activity

Cellular assays are fundamental in determining the biological effects of novel chemical entities within a physiological context. For analogues of Benzyl-ethyl-(S)-piperidin-3-yl-amine, a variety of in vitro cellular systems are employed to elucidate their pharmacological profile, including their impact on neurotransmitter systems, enzymatic pathways, receptor signaling, and cell proliferation.

Neurotransmitter Uptake Inhibition Studies

Analogues of this compound are frequently evaluated for their ability to modulate the activity of monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). wikipedia.org These transporters are integral plasma-membrane proteins that regulate neurotransmitter concentrations by reuptake into the presynaptic neuron. wikipedia.org Inhibition of these transporters can enhance the physiological activity of monoamine neurotransmitters, a mechanism relevant to the treatment of various central nervous system disorders. google.com

Studies on various piperidine derivatives have revealed a wide range of potencies and selectivities for these transporters. For instance, a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues were synthesized and tested for their transporter inhibitory activity. nih.gov These studies demonstrated that the stereochemistry of the piperidine ring significantly influences potency and selectivity, with different isomers showing preferences for DAT/NET or SERT. nih.gov Specifically, certain (+)-cis isomers exhibit low nanomolar inhibitory constants (Ki) for NET with high selectivity over DAT and SERT, making them valuable as pharmacological research tools. nih.gov Conversely, other analogues, such as (+)-trans-5c, act as broad-spectrum transporter inhibitors with comparable activity at all three transporters. nih.gov

The development of triple reuptake inhibitors, which block DAT, NET, and SERT simultaneously, is an area of active research. nih.gov A series of benzylpiperidine-tetrazoles were designed and synthesized, leading to the identification of compounds with potent serotonin reuptake inhibition. nih.gov Similarly, research into dual inhibitors for acetylcholinesterase (AChE) and SERT has explored functionalized piperidines. In one study, certain 1-benzoylpiperidine (B189436) derivatives displayed affinity for SERT in the low micromolar range. nih.gov These findings underscore the potential of the piperidine scaffold in designing novel monoamine reuptake inhibitors. google.comnih.gov

| Compound | Target | Assay Type | Inhibitory Value (Ki or IC50) | Reference |

|---|---|---|---|---|

| 1-methyl-3-methoxyiminomethyl-4-(3,4-dichlorophenyl)piperidine | Dopamine Transporter (DAT) | 3H-WIN 35428 Binding Inhibition | IC50: 0.016 µM | google.com |

| (+)-cis-5b (a 3,4-disubstituted piperidine) | Norepinephrine Transporter (NET) | Transporter Inhibition | Ki: Low Nanomolar | nih.gov |

| (+)-trans-5c (a 3,4-disubstituted piperidine) | DAT, NET, SERT | Transporter Inhibition | Comparable activity at all three | nih.gov |

| Compound 2q (a benzylpiperidine-tetrazole) | Serotonin Transporter (SERT) | Serotonin Reuptake Inhibition | Potent Inhibition | nih.gov |

| Compounds 12-16 (1-benzoylpiperidine derivatives) | Serotonin Transporter (SERT) | Radioligand Binding | Affinity in low micromolar range | nih.gov |

Enzyme Inhibition Kinetics in Cellular Contexts

The structural motif of this compound is present in various molecules designed to inhibit specific enzymes. Cellular assays are employed to determine the potency and mechanism of this inhibition.

Substituted piperidines have been identified as potent inhibitors of aspartic proteinases like renin and pepsin. nih.govnih.gov For example, high-throughput screening identified a 3,4-disubstituted piperidine that inhibits renin, an enzyme critical in blood pressure regulation. nih.gov Structural studies revealed that these inhibitors bind to the enzyme's active site, inducing significant conformational changes. nih.gov Another study on a (3R,4R)-3-(4-bromobenzyloxy)-4-[4-(2-naphthalen-1-yl-2-oxo-ethoxy)phenyl]piperidine derivative showed it acts as a competitive inhibitor of pepsin. nih.gov Interestingly, its inhibition is pH-dependent and suggests that it binds to a distinct conformational form of the enzyme compared to the classic inhibitor pepstatin A. nih.gov

Piperidine derivatives have also been explored as inhibitors of other enzyme classes. A series of piperidinyl-substituted chalcones were found to inhibit α-amylase with IC50 values in the micromolar range, indicating their potential as antidiabetic agents. tandfonline.com In the context of cancer and regenerative medicine, piperidine analogues have been developed as inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). acs.org Cellular assays, such as the NanoBRET target engagement assay, demonstrated that modifications to the piperidine ring, like the installation of methyl groups, could significantly improve cellular potency to sub-micromolar levels. acs.org Furthermore, piperidine-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov

| Compound Class/Example | Target Enzyme | Cellular Context/Assay | Observed Effect/Potency | Reference |

|---|---|---|---|---|

| 3,4-disubstituted piperidines | Renin | High-Throughput Screening | Picomolar affinities | nih.gov |

| Piperidinyl-substituted chalcones | α-amylase | Enzyme Inhibition Assay | IC50: 9.86–35.98 µM | tandfonline.com |

| Compound 18 (dimethyl-substituted piperidine) | LATS1 | LATS1 NanoBRET Assay (HepG2 cells) | IC50 < 1 µM | acs.org |

| Compounds 7-10 (benzylpiperidine derivatives) | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | IC50: 28-41 µM | nih.gov |

| (3R,4R)-3-(4-bromobenzyloxy)-4-[4-(2-naphthalen-1-yl-2-oxo-ethoxy)phenyl]piperidine | Pepsin | Steady-State Kinetic Analysis | Competitive inhibition | nih.gov |

Receptor Activation and Modulation in Cell Lines

Analogues containing the piperidine scaffold are widely studied for their ability to interact with a diverse range of cellular receptors, acting as agonists, antagonists, or allosteric modulators. The specific cellular response is typically measured in engineered cell lines expressing the receptor of interest.

For example, piperine (B192125), which contains a piperidine ring, and its synthetic analogues have been shown to modulate γ-aminobutyric acid type A receptors (GABA(A)R), which are crucial ligand-gated ion channels in the central nervous system. acs.org By expressing GABA(A) receptors in Xenopus laevis oocytes, studies have established structure-activity relationships, finding that replacing the piperidine moiety with N,N-dipropyl or N,N-dibutyl groups can significantly increase modulatory efficiency. acs.org

Other research has identified piperidine carboxamides as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, an irritant sensor involved in pain and inflammation. nih.govnih.gov In HEK-293F cells expressing human TRPA1, these compounds induced robust Ca2+ influx, indicating receptor activation. nih.gov

Furthermore, piperidine derivatives have been developed as high-affinity ligands for histamine H3 and sigma-1 (σ1) receptors. acs.orgnih.gov Certain compounds with a piperidine moiety showed high preference and antagonist activity at σ1 receptors, which are implicated in pain signaling. acs.orgnih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring was found to be a critical structural element for shifting affinity from the H3 receptor to the σ1 receptor. nih.gov In another study, a series of piperidine/piperazine-based compounds were evaluated for sigma receptor affinity, leading to the discovery of a potent S1R agonist with a K(i) value of 3.2 nM. rsc.org

| Compound Class/Example | Receptor Target | Cellular System | Activity/Potency | Reference |

|---|---|---|---|---|

| Piperine Analogues (e.g., N,N-dipropyl amide) | GABA(A) Receptor | Xenopus laevis oocytes | Increased modulatory efficiency | acs.org |

| PIPC1 (a piperidine carboxamide) | TRPA1 Channel | HEK-293F cells | Agonist (induced Ca2+ influx at 10 nM) | nih.gov |

| Compound 5 (a piperidine derivative) | Sigma-1 (σ1) Receptor | Radioligand Binding Assay | Antagonist, Ki = 3.64 nM | acs.orgnih.gov |

| Compound 1 (a piperidine/piperazine derivative) | Sigma-1 (S1) Receptor | Radioligand Binding Assay | Agonist, Ki = 3.2 nM | rsc.org |

Antiproliferative Activity in Cancer Cell Lines

The piperidine scaffold is a common feature in molecules investigated for anticancer properties. The antiproliferative activity of these compounds is assessed across a panel of human cancer cell lines, with endpoints such as cell viability, growth inhibition, and apoptosis induction.

Numerous studies have demonstrated the cytotoxic effects of piperidine-containing compounds. nih.gov For instance, a series of novel piperidone compounds (P3, P4, and P5) exhibited tumor-selective cytotoxicity at low micromolar concentrations against leukemia cells, while being less harmful to non-cancerous cells. nih.govnih.gov These compounds were found to induce apoptosis through the intrinsic pathway and cause the accumulation of poly-ubiquitinated proteins, a characteristic of proteasome inhibition. nih.govnih.gov

In another study, new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were synthesized and evaluated against five different leukemia cell lines. nih.gov This series showed significant cytotoxic potential, with some compounds demonstrating a high selectivity index, being highly active against leukemia cells but having low activity against normal hematopoietic cells. nih.gov

The antiproliferative effects are not limited to leukemia. Piperidine derivatives have shown activity against various solid tumors. For example, compound 17a, a piperidine derivative, was found to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner by inducing apoptosis. nih.gov S-triazine derivatives containing a piperidine moiety were evaluated against breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines, with some compounds showing high cytotoxicity, particularly against MCF-7 cells, with IC50 values below 1 µM. nih.gov Additionally, a high-throughput screen identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma A375 cells, with one analogue demonstrating an IC50 of 0.03 µM. nih.gov

| Compound/Class | Cell Line(s) | Activity/Potency | Reference |

|---|---|---|---|

| Piperidone P5 | Leukemia (e.g., HL-60) | Cytotoxic at low micromolar range | nih.gov |

| Pyrroloquinoxaline 1a | Leukemia (Jurkat, U266, K562, U937, HL60) | High activity and selectivity | nih.gov |

| s-Triazine derivative 3a | Breast Cancer (MCF-7) | IC50 < 1 µM | nih.gov |

| Compound 17a | Prostate Cancer (PC3) | Concentration-dependent proliferation inhibition | nih.gov |

| N-arylpiperidine-3-carboxamide 54 | Melanoma (A375) | IC50 = 0.03 µM | nih.gov |

Identification of Primary and Secondary Biological Targets Using Proteomic and Genomic Approaches

Once a compound like a this compound analogue demonstrates significant biological activity in cellular assays, the next critical step is to identify its molecular target(s). Proteomic and genomic approaches are powerful, unbiased methods to achieve this.

Proteomics-based target identification often involves techniques that detect changes in protein expression, post-translational modifications, or direct protein-drug interactions upon compound treatment. korea.ac.kr One common strategy is to compare the proteomes of treated and untreated cells using two-dimensional gel electrophoresis or mass spectrometry-based quantitative proteomics. For example, a proteomics-based approach was pivotal in identifying methionine aminopeptidases (MetAPs) as the molecular target for bengamides. korea.ac.kr Treatment of cells with a synthetic analogue resulted in a mobility shift of the 14-3-3γ protein, which mass spectrometry revealed was due to the retention of its N-terminal methionine, suggesting inhibition of MetAP enzymes. korea.ac.kr This hypothesis was confirmed through direct enzyme assays and co-crystallization of the inhibitor with its target, human MetAp2. korea.ac.kr

Another powerful proteomic method is chemical proteomics, which uses an immobilized version of the small molecule as "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. This affinity-based approach can directly identify primary targets.

On the genomic and transcriptomic side, techniques like RNA profiling (e.g., RNA-Seq) or targeted gene expression analysis (e.g., RT-qPCR) can reveal which cellular pathways are perturbed by the compound. For instance, treatment of leukemia cells with cytotoxic piperidone compounds led to the differential regulation of several stress-related genes, including PMAIP1, ATF3, CHAC1, and HMOX-1, providing clues about their stress-mediated mechanism of action. nih.govnih.gov Similarly, computational tools can be used to predict potential targets based on the chemical structure of the new derivatives. A study using the SwissTargetPrediction web tool analyzed new piperidine derivatives to identify their most likely protein targets, suggesting effects on various enzymes, receptors, and ion channels. clinmedkaz.org These in silico predictions can then guide further experimental validation.

Structure Activity Relationship Sar Investigations of Benzyl Ethyl S Piperidin 3 Yl Amine and Analogues

Systemic Modification of the Benzyl (B1604629) Moiety and its Influence on Activity

The benzyl group is a crucial component for the interaction of these ligands with their biological targets. Alterations to this moiety, from simple substitutions on the aromatic ring to its complete replacement with other cyclic systems, have profound effects on activity.

The electronic properties and position of substituents on the benzyl ring play a significant role in modulating the activity of benzylpiperidine compounds. Studies on related benzylamine (B48309) templates have shown that both electron-donating and electron-withdrawing groups can alter inhibitory potency. nih.gov

For instance, in a series of N-(2-([2-(phenoxy)phenylamino]methyl)phenyl)acetamide analogues, substituting the phenoxy ring (part of a hydrophobic headgroup analogous to the benzyl moiety) with a 4-chloro group was a key feature for activity. nih.gov The synthesis of a 2,4-dichloro analogue was also successfully achieved. nih.gov The position of substituents is also critical; moving an N-acetamide group from the 2-position to the 3-position on the central aromatic ring resulted in a more linear compound, which was hypothesized to better fit the narrower regions of an enzyme active site. nih.gov This highlights that steric factors, in addition to electronic effects, govern the activity.

In another series of compounds, the introduction of electron-rich substituents on the benzyl group was varied to optimize interactions with the peripheral and catalytic sites of acetylcholinesterase (AChE). ajchem-a.com

Table 1: Effect of Aromatic Ring Substitution on Activity of Benzylamine Analogues

| Compound Class | Substitution | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N-phenylacetamide Analogues | 4-Chloro | para | Key for potent inhibitory activity | nih.gov |

| N-phenylacetamide Analogues | 2,4-Dichloro | ortho, para | Retained activity | nih.gov |

This table is generated based on findings from related compound series to illustrate the principles of aromatic substitution effects.

Replacing the benzyl group with various heterocyclic moieties has been explored to understand the impact on biological activity. In studies on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, which are potent acetylcholinesterase (AChE) inhibitors, the benzylpiperidine moiety was found to be critical. acs.org Isosteric replacements or other modifications to this part of the molecule were generally detrimental to the activity. acs.org This suggests that the specific hydrophobic and electronic contributions of the benzyl group are optimal for binding in this particular series.

Similarly, research into aromatase inhibitors based on 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione demonstrated the importance of the aromatic ring's nature and position. nih.gov In this case, a pyridyl ring is used instead of a benzyl ring, and its axial orientation is considered necessary to mimic the steroid substrate and bind to the enzyme's heme component. nih.gov This underscores that while direct replacement of the benzyl group can be detrimental, the use of other specific aromatic systems like pyridyl can be highly effective, depending on the target.

Exploration of the Ethyl Group and Alkyl Chain Variations in Related Compounds

Variations in the alkyl group attached to the amine, such as the ethyl group in the parent compound, have been shown to significantly affect binding affinity and selectivity. In a study of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, the length of the alkyl chain connecting the basic nitrogen atom to a terminal phenyl group was critical. d-nb.info Extending the chain from a single methylene (B1212753) unit (benzylamines) to three methylene units (3-phenylpropylamines) resulted in a decrease in σ1 receptor affinity. d-nb.info

In another class of inhibitors, 3-alkyl-3-(4-pyridyl)-piperidine-2,6-diones, the length of the alkyl chain at the 3-position was systematically varied. nih.gov Activity against the aromatase enzyme was found to be maximal when an octyl group was present at this position. nih.gov This indicates that a longer, more hydrophobic chain can lead to enhanced interactions within the binding site. A similar trend was observed for N-alkylation at the piperidine (B6355638) ring, where the 1-octyl derivative also showed maximum inhibitory activity. nih.gov

Table 2: Influence of Alkyl Chain Variation on Inhibitory Activity

| Compound Series | Position of Alkylation | Alkyl Group | Resulting Activity | Reference |

|---|---|---|---|---|

| 3-Alkyl-3-(4-pyridyl)-piperidine-2,6-diones | C-3 | Octyl | Maximal aromatase inhibition (Ki = 0.09 µM) | nih.gov |

| 1-Alkyl-3-ethyl-3-(4-pyridyl)-piperidine-2,6-diones | N-1 | Octyl | Maximal aromatase inhibition (Ki = 0.12 µM) | nih.gov |

This table summarizes findings on how alkyl chain length at different positions affects biological activity in related heterocyclic compounds.

Modifications at the Piperidine Ring and N-Substitutions

The relative position of substituents on the piperidine ring is a key determinant of activity. In a series of donepezil-hybrid MAO inhibitors, compounds with a 1-benzylpiperidin-4-yl substitution showed higher potency than their 4-benzylpiperidin-1-yl counterparts, demonstrating the importance of how the benzyl group is connected to the core structure. nih.gov

The nature of the substituent on the piperidine nitrogen also has a dramatic effect. For σ1 receptor ligands, replacing the central cyclohexane (B81311) ring of a lead compound with a piperidine ring that had no N-substituent (a secondary amine) led to a significant drop in σ1 affinity (Ki changed from 0.61 nM to 165 nM). d-nb.infonih.gov Introducing a small methyl group at the piperidine nitrogen resulted in a substantial recovery of high affinity (Ki = 7.9 nM), while an ethyl group only slightly increased the affinity compared to the unsubstituted version. d-nb.infonih.gov This indicates a specific and sterically constrained pocket for the N-substituent. In contrast, piperidine derivatives with an ethyl moiety at the nitrogen atom displayed higher affinity for the σ2 receptor. nih.gov

Furthermore, studies on piperine (B192125) analogues as MAO inhibitors found that substituting the piperidine ring with small amino functional groups yielded compounds with comparatively higher activity for MAO-B inhibition. nih.gov

The three-dimensional conformation of the piperidine ring and the orientation of its substituents are crucial for proper binding to the target. For a series of 4-(2-aminoethyl)piperidine derivatives, NMR analysis confirmed a chair conformation for the piperidine ring, with bulky substituents at the 2- and 4-positions adopting an equatorial orientation to minimize steric strain. d-nb.infonih.gov

In the case of the aromatase inhibitor rogletimide, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, conformational analysis showed that the compound exists in a solution where the pyridyl ring is in an axial position. nih.gov This axial orientation is believed to be essential for activity, as it mimics the axial C-19 methyl group of the natural steroid substrate, allowing for a key interaction with the heme component of the enzyme. nih.gov A diastereoisomer where the pyridyl ring was forced into an equatorial position exhibited low potency, confirming the importance of this conformational preference. nih.gov These findings highlight that controlling the rigidity and conformational bias of the piperidine ring is a critical strategy in designing potent inhibitors.

Stereochemical Impact on SAR

The stereochemistry of piperidine-based ligands is a crucial determinant of their binding affinity and selectivity for biological targets. For analogs related to Benzyl-ethyl-(S)-piperidin-3-yl-amine, the spatial orientation of substituents on the piperidine ring dictates the interaction with receptor binding sites. The specific (S)-configuration at the 3-position of the piperidine ring is often essential for establishing optimal interactions.

In studies of related aminoethyl-substituted piperidine derivatives, the stereochemistry of the ring substituents significantly influences biological activity. For instance, investigations into diastereomeric compounds, such as cis and trans isomers, have shown that stereoisomers can possess markedly different affinities for their targets. In the synthesis of 2-(2-phenyl-1-tosyl-piperidin-4-yl)ethan-1-amine analogs, diastereomeric mixtures were often separated to evaluate the activity of individual isomers, highlighting the importance of a defined three-dimensional structure. nih.gov While specific data for the (R)-enantiomer of this compound is not detailed in the available literature, it is a well-established principle in medicinal chemistry that enantiomers frequently exhibit different potency, efficacy, and even different pharmacological profiles due to the chiral nature of their protein targets. nih.gov The (S)-configuration likely positions the benzyl-ethyl-amino group in a specific orientation that is more favorable for binding to the active site of its target protein compared to its (R)-counterpart.

Linker Region Modifications and Their Pharmacological Implications

The linker region, which in the case of this compound can be considered the ethyl group on the exocyclic amine, plays a significant role in modulating pharmacological properties. Modifications to this linker, including its length, rigidity, and the presence of functional groups, can profoundly affect binding affinity and selectivity.

In SAR studies of related piperidine analogs for targets like the sigma-1 (σ1) receptor, the nature of the substituents on both the piperidine nitrogen and the exocyclic amino group is critical. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives, varying the substituent on the piperidine nitrogen from a proton to a methyl or ethyl group resulted in significant changes in σ1 receptor affinity. Specifically, 1-methylpiperidines showed high affinity, whereas piperidines with an N-ethyl moiety exhibited considerably lower affinity. nih.gov This suggests that the size and lipophilicity of the N-substituent are finely tuned for optimal interaction within the receptor's binding pocket. nih.gov

Similarly, the length of the linker connecting a piperidine core to another structural element is a key factor. In a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine derivatives, the ethyl linker (n=2) was found to be optimal for high σ1 receptor affinity. nih.gov This underscores the importance of the spatial distance maintained by the linker between the two pharmacophoric regions of the molecule.

The table below, derived from SAR studies on related σ1 receptor ligands, illustrates the impact of modifications to the piperidine N-substituent and the terminal amino group.

| Compound | Piperidine N-Substituent | Terminal Amino Group | σ1 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Analog 1 | -H | Benzylamine | 144 | nih.gov |

| Analog 2 | -CH₃ | Benzylamine | <27 | nih.gov |

| Analog 3 | -CH₂CH₃ | Benzylamine | >1000 | nih.gov |

| Analog 4 | -Tosyl | Benzylamine | 1100 | nih.gov |

| Analog 5 | -CH₃ | N-Benzyl-N-methylamine | 26 | nih.gov |

Data is for illustrative purposes based on related analogs to demonstrate SAR principles.

Development of Pharmacophore Models Based on SAR Data

Pharmacophore models are essential computational tools that distill complex SAR data into a three-dimensional representation of the key chemical features required for biological activity. For classes of compounds including this compound analogs, these models guide the design of new, more potent, and selective ligands.

A typical pharmacophore model for N-benzylpiperidine derivatives that target receptors like cholinesterases or sigma receptors is constructed based on a series of active compounds. nih.govnih.gov These models generally include several key features:

A hydrophobic/aromatic feature: Representing the benzyl group, which often engages in hydrophobic or cation-π interactions within a specific pocket of the receptor. nih.gov

A hydrogen bond acceptor/donor feature: The amine nitrogen of the piperidine or the exocyclic amino group can act as a hydrogen bond acceptor or donor, forming a crucial anchoring point with amino acid residues in the binding site.

A positive ionizable feature: At physiological pH, the piperidine nitrogen is typically protonated, providing a positive charge that can interact with negatively charged residues like aspartate or glutamate.

Defined spatial relationships: The distances and angles between these pharmacophoric features are critical. For instance, a validated pharmacophore model for a series of non-nucleoside reverse transcriptase inhibitors included three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor, with specific spatial constraints. nih.gov Another model for IP3R inhibitors identified two hydrogen-bond acceptors and two hydrogen-bond donors at precise distances from a hydrophobic group. nih.gov

For this compound analogs, a pharmacophore model would precisely map the location of the benzyl ring, the protonated amine, and the stereocenter, providing a blueprint for the rational design of future derivatives with improved pharmacological profiles.

Computational Chemistry and Molecular Modeling Studies on Benzyl Ethyl S Piperidin 3 Yl Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding how a molecule fits into the active site of a protein and for predicting the strength of the interaction.

For piperidine (B6355638) derivatives, a common and well-studied target is the sigma-1 (σ1) receptor. Docking studies of similar benzylpiperidine compounds into the σ1 receptor have characterized a complex binding pocket. The binding mode is typically defined by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions.

The active site of the σ1 receptor features a lipophilic binding pocket composed of key amino acid residues. d-nb.inforesearchgate.net Molecular modeling of related compounds reveals that the N-benzyl-piperidinium system often binds within a pocket formed by residues such as His21, Met59, Phe66, Leu70, and Tyr147. csic.es The benzyl (B1604629) group frequently engages in π-π stacking or π-anion interactions with aromatic or charged residues like Tyr206 or Glu73. d-nb.infocsic.es The piperidine ring itself establishes hydrophobic contacts with residues like Leu105, Ala185, and Leu186. d-nb.inforesearchgate.net

Table 1: Key Amino Acid Interactions for Piperidine Ligands in the σ1 Receptor Active Site

| Interaction Type | Key Residues | Potential Role with Benzyl-ethyl-(S)-piperidin-3-yl-amine | Source |

|---|---|---|---|

| Salt Bridge / H-Bond | Glu172, Asp126 | Anchors the protonated piperidine nitrogen. | csic.es |

| Hydrophobic/Lipophilic | Leu105, Thr181, Leu182, Ala185, Leu186, Tyr206 | Stabilize the piperidine ring and benzyl group. | d-nb.info |

| π-π / π-Alkyl Stacking | Tyr206, Met93, Leu105 | Orients the benzyl and pyridine (B92270) rings of similar ligands. | d-nb.infocsic.es |

| Carbon-Hydrogen Bond | Various | Stabilizes the alkyl chain of related ligands. | csic.es |

Docking programs use scoring functions to estimate the binding affinity, often reported as a docking score or binding energy (e.g., in kcal/mol). nih.gov These scores provide a rapid way to rank potential ligands. For more accurate predictions, the free energy of binding (ΔG_bind) can be calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach on docked poses or simulation snapshots. d-nb.inforesearchgate.net

Studies on analogous series of piperidine derivatives show that small structural modifications can significantly impact binding affinity (Ki). For instance, substituting the nitrogen of the piperidine ring with different groups (proton, methyl, ethyl, tosyl) leads to considerable variations in σ1 affinity. d-nb.inforesearchgate.net In one study, an N-methylpiperidine derivative showed a high σ1 affinity (Ki = 7.9 nM), whereas derivatives with larger or different substituents exhibited lower affinity. d-nb.info This highlights the sensitivity of the binding pocket to the size and nature of the substituent. The predicted efficacy of this compound would depend on how its specific structure complements these sensitive regions within the target's active site.

Table 2: Example Binding Affinities of Related Piperidine Derivatives for the σ1 Receptor

| Compound Type | Modification | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| Benzylamine (B48309) Piperidine | N-H (Secondary Amine) | 80 | d-nb.info |

| Benzylamine Piperidine | N-Methyl | 7.9 | d-nb.info |

| Benzylamine Piperidine | N-Ethyl | >1000 (low affinity) | d-nb.info |

| Phenylpropylamine Piperidine | N-Methyl | 50 | d-nb.info |

Note: This table presents data for analogous compounds to illustrate structure-activity relationships, not for this compound itself.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties, such as its three-dimensional structure, electron distribution, and reactivity, independent of its biological target.

DFT studies are widely used to optimize the geometry of small molecules and predict their most stable conformations. researchgate.net Methods like B3LYP with basis sets such as 6-31G(d) or 6-31+G(d) are commonly employed to perform these calculations. researchgate.netnih.gov For this compound, DFT would be used to determine the precise bond lengths, bond angles, and torsional angles of the lowest energy state. This includes establishing the preferred conformation of the piperidine ring (typically a chair conformation) and the spatial arrangement of the benzyl and ethyl-amine substituents, which can adopt either an axial or equatorial position. The calculated low-energy conformer serves as a high-quality starting structure for subsequent docking and molecular dynamics studies.

Flexible molecules like this compound can exist as an ensemble of different conformers. Conformational analysis aims to identify all relevant low-energy structures and map the energy landscape associated with rotations around key single bonds. nih.gov For piperidine analogs, studies have shown differences in conformer populations based on the force field or solvent model used. nih.gov Molecular orbital calculations can clarify rotational barriers, for example, around the C-N bonds, providing a more accurate picture than molecular mechanics alone. nih.gov Understanding the energy penalty required to adopt a specific "bioactive" conformation upon binding to a receptor is critical for interpreting SAR and designing improved ligands.

Molecular Dynamics Simulations for Dynamic Binding Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand-protein complex over time. nih.govnih.gov An MD simulation tracks the motions of every atom in the system, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

For a complex of this compound with a target like the σ1 receptor, MD simulations would reveal the stability of key interactions, such as the salt bridge to Glu172 and the hydrophobic contacts within the binding pocket. d-nb.inforesearchgate.net By analyzing the trajectory, researchers can calculate the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stably bound in its initial docked pose. Furthermore, the Root Mean Square Fluctuation (RMSF) can identify which parts of the ligand or protein are rigid and which are flexible during the binding event. These simulations, often run for hundreds of nanoseconds, allow for a more refined calculation of binding free energy via methods like MM/PBSA, which averages contributions over numerous snapshots from the simulation, providing a more accurate prediction of the ligand's affinity. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The design of new molecules with therapeutic potential can be broadly categorized into ligand-based and structure-based approaches. Both strategies are integral to modern medicinal chemistry and can be hypothetically applied to the optimization of this compound.

Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of the biological target, LBDD methodologies rely on the information derived from a set of molecules known to be active. These approaches assume that molecules with similar structures or properties are likely to exhibit similar biological activities. For a compound like this compound, pharmacophore modeling is a key LBDD technique. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are critical for biological activity.

For instance, in studies of related N-benzyl-piperidine derivatives, pharmacophore models have been developed to identify the key features for activity at targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. nih.gov Such a model for derivatives of this compound would likely include a hydrophobic aromatic feature (the benzyl group), a hydrogen bond acceptor/donor (the amine), and a positively ionizable feature at physiological pH (the piperidine nitrogen).

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, SBDD becomes a powerful tool. This approach involves the use of molecular docking and molecular dynamics simulations to study the interactions between a ligand and its target protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against various potential targets. For example, research on similar N-benzyl-piperidine derivatives has utilized molecular docking to investigate their binding modes within the active sites of AChE and BuChE. nih.gov These studies often reveal key interactions, such as π-π stacking of the benzyl group with aromatic amino acid residues and hydrogen bonding of the piperidine moiety. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic nature of the interactions and can help in refining the binding mode and estimating the binding free energy. A study on N-benzyl-piperidine derivatives as cholinesterase inhibitors used MD simulations to confirm the stability of the docked poses and to calculate binding free energies, which correlated with experimental activity. nih.gov

The following table illustrates the type of data that can be generated from molecular docking and MD simulations for a series of hypothetical derivatives of this compound against a putative target.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Free Energy (kcal/mol) |